molecular formula C11H14O6 B12805635 2,3,4,6-Tetramethoxybenzoic acid CAS No. 6342-81-0

2,3,4,6-Tetramethoxybenzoic acid

Cat. No.: B12805635
CAS No.: 6342-81-0
M. Wt: 242.22 g/mol
InChI Key: SXQDBFAKUJMCRC-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethoxybenzoic acid is an organic compound with the molecular formula C11H14O6 It is a derivative of benzoic acid, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetramethoxybenzoic acid typically involves the methylation of benzoic acid derivatives. One common method is the methylation of 2,3,4,6-tetrahydroxybenzoic acid using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetramethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2,3,4,6-Tetramethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,4,6-tetramethoxybenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In medicinal chemistry, it may act as an inhibitor or modulator of specific biological pathways, affecting cellular processes.

Comparison with Similar Compounds

    2,3,4-Trimethoxybenzoic acid: Lacks one methoxy group compared to 2,3,4,6-tetramethoxybenzoic acid.

    2,3,5,6-Tetramethoxybenzoic acid: Has methoxy groups at different positions on the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methoxy groups can enhance its solubility in organic solvents and affect its interaction with biological targets.

Properties

CAS No.

6342-81-0

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2,3,4,6-tetramethoxybenzoic acid

InChI

InChI=1S/C11H14O6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3,(H,12,13)

InChI Key

SXQDBFAKUJMCRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)O)OC)OC)OC

Origin of Product

United States

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